molecular formula C17H18N2O7 B14399100 3-(4-Methylbenzoyl)uridine CAS No. 86988-31-0

3-(4-Methylbenzoyl)uridine

Cat. No.: B14399100
CAS No.: 86988-31-0
M. Wt: 362.3 g/mol
InChI Key: JRDOYXPXGAGGQB-XKVFNRALSA-N
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Description

3-(4-Methylbenzoyl)uridine is a specialized uridine derivative intended for laboratory research purposes only. This product is not for diagnostic or therapeutic use, nor for personal consumption. Uridine is a standard nucleoside found in RNA and plays a vital role in cellular and brain function . Endogenous uridine has been identified as a sleep-inducing factor and is known to interact with GABA(A) receptors, suggesting a role in sleep promotion and neuroregulation . Furthermore, uridine is a key precursor in the biosynthesis of critical cellular compounds. It is involved in the glycolysis pathway of galactose and serves as a building block for molecules like CDP-choline, which is essential for phosphatide synthesis . Research indicates that when combined with choline and omega-3 fatty acids like DHA, uridine can enhance synaptic formation. It supports the synthesis of synaptic proteins and phosphatidylcholine via the Kennedy Cycle, leading to increased dendritic spine formation and improved cognitive performance in animal studies . The 4-Methylbenzoyl modification in this uridine analog is designed to alter its physicochemical properties, potentially enhancing its stability, bioavailability, or targeting for specific research applications. Uridine and its derivatives have shown promise in "rescue" therapies to counter the toxic side effects of pyrimidine-based anticancer drugs, such as 5-fluorouracil, and in protecting against neurotoxicity from drugs like azidothymidine . Researchers can utilize this compound to explore its potential mechanisms of action, which may include serving as a prodrug, influencing nucleotide receptor pathways (such as P2Y receptors), or modulating key enzymatic processes within the central nervous system and peripheral tissues . This compound is for use by qualified researchers in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86988-31-0

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(4-methylbenzoyl)pyrimidine-2,4-dione

InChI

InChI=1S/C17H18N2O7/c1-9-2-4-10(5-3-9)15(24)19-12(21)6-7-18(17(19)25)16-14(23)13(22)11(8-20)26-16/h2-7,11,13-14,16,20,22-23H,8H2,1H3/t11-,13-,14-,16-/m1/s1

InChI Key

JRDOYXPXGAGGQB-XKVFNRALSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 3 4 Methylbenzoyl Uridine

Modifying the Uridine (B1682114) Nucleobase Moiety

The presence of the electron-withdrawing 4-methylbenzoyl group at the N3 position significantly influences the reactivity of the uracil (B121893) ring. This substituent deactivates the pyrimidine (B1678525) ring towards certain reactions and can direct the course of others.

Electrophilic Substitution Reactions on the Uridine Ring (e.g., Halogenation)

Electrophilic substitution on the uridine ring typically occurs at the C5 position, which is the most electron-rich and nucleophilic site. However, the N3-acyl group modulates this reactivity. While specific halogenation studies on 3-(4-methylbenzoyl)uridine are not extensively documented, general principles of N3-acylated uridine chemistry apply. For instance, the iodination of the closely related 2′-deoxy-3′,5′-di-O-(4-methylbenzoyl)uridine with iodine monochloride (ICl) in chloroform (B151607) proceeds in high yield (98%) to give the corresponding 5-iodo derivative. researchgate.net This demonstrates that the C5 position remains susceptible to electrophilic attack even with a bulky acyl group at N3.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring's pi electrons on an electrophile, forming a carbocation intermediate, which then loses a proton to restore aromaticity. youtube.comyoutube.com In the context of the uracil ring, the C5=C6 double bond acts as the nucleophile.

Other methods for halogenation of uridine derivatives, which could foreseeably be applied to this compound, include using N-chlorosuccinimide (NCS) in an ionic liquid or a BzCl/DMF/m-CPBA system to achieve chlorination at the C5 position. mostwiedzy.pl

Nucleophilic Additions to the Uridine Core

Nucleophilic addition to the uracil ring of N3-substituted uridines is less common than electrophilic substitution. The C6 position is the most common site for nucleophilic attack, especially in bisulfite-mediated deaminations of cytosine derivatives to uracil derivatives, which proceed via a nucleophilic addition of sulfite (B76179) to the C6 position. researchgate.net While not a direct reaction of this compound, this illustrates the susceptibility of the C6 position to nucleophilic attack. The electron-withdrawing nature of the N3-acyl group would be expected to enhance the electrophilicity of the C6 position, potentially making it more reactive towards strong nucleophiles.

Transformations Involving the 4-Methylbenzoyl Substituent

The 4-methylbenzoyl group, also known as a p-toluoyl group, is primarily used as a protecting group for the N3 position of uridine. researchgate.netgoogle.com Its main transformation is its removal (deprotection) to yield the free N3-H of the uridine ring.

This deprotection is typically achieved under basic conditions. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) or aqueous sodium hydroxide (B78521) can effectively cleave the N3-benzoyl bond. nih.govresearchgate.net A notable method for de-N-benzoylation under neutral conditions involves heating with benzyl (B1604629) alcohol. researchgate.net The stability of the 4-methylbenzoyl group is crucial; it must be robust enough to withstand various reaction conditions while being removable without affecting other parts of the nucleoside. For instance, it is stable during reactions like the introduction of an azido (B1232118) group at the 2'-position of the sugar moiety. researchgate.net

The 4-methylbenzoyl group itself is generally inert to many of the reactions performed on the rest of the nucleoside. However, in the context of acyl azides, a related transformation is the Curtius rearrangement. If the benzoyl group were converted to an acyl azide, heating could induce rearrangement to an isocyanate, which can then be converted to an amine. masterorganicchemistry.com This provides a potential, though not commonly reported, pathway for modifying the substituent.

Table 1: Reactivity at the 4-Methylbenzoyl Group
Reaction TypeReagents & ConditionsProduct TypeReference
Deprotection (Basic)NaOMe / MeOH or NaOH(aq)N3-unsubstituted Uridine nih.govresearchgate.net
Deprotection (Neutral)Benzyl alcohol, heatN3-unsubstituted Uridine researchgate.net

Synthesis of Novel Uridine Conjugates and Prodrugs Bearing the 4-Methylbenzoyl Group

This compound and its analogues serve as key intermediates in the synthesis of more complex molecules, including conjugates and prodrugs. The 4-methylbenzoyl group acts as a crucial protecting group during these multi-step syntheses.

A significant application is in the creation of nucleoside analogues with modified sugar moieties. For example, 2'-deoxy-3',5'-di-O-(4-methylbenzoyl)uridine has been used as a precursor in the synthesis of 2'-deoxy-5-iodouridine, a compound with antiviral applications. researchgate.net The synthesis involves the protection of the sugar hydroxyls and the N3 position, followed by halogenation at C5, and subsequent deprotection.

The synthesis of uridine derivatives with modifications at the 2' and 3' positions of the ribose sugar often requires protection of the nucleobase. The 4-methylbenzoyl group provides this protection, allowing for reactions such as the introduction of azido groups or other functionalities on the sugar. researchgate.netmedchemexpress.com These modified nucleosides are often investigated for their potential as antiviral or anticancer agents.

Furthermore, the related compound 2'-deoxy-3',5'-di-O-p-toluoyl-uridine is a precursor for various C-5 modified pyrimidine nucleosides, highlighting the utility of the toluoyl protecting group strategy in generating diverse chemical libraries for biological screening. beilstein-journals.orgfiu.edu

Table 2: Examples of Conjugates/Prodrugs Synthesized Using (4-Methylbenzoyl)uridine Intermediates
Starting Material TypeReaction / ModificationFinal Product ClassReference
2′-deoxy-3′,5′-di-O-(4-methylbenzoyl)cytidineHydrothermal deamidation2′-deoxy-3′,5′-di-O-(4-methylbenzoyl)uridine researchgate.net
N3-benzoyluridine derivativeMitsunobu reaction (2'-azidation)2'-azido-arabinosyl nucleoside researchgate.net
5-EthynyluridineProtection with p-toluoyl chloride5-Ethynyl-2',3',5'-tri-O-p-toluoyluridine (intermediate for germyl-ethenyl conjugates) fiu.edu

Structural Elucidation and Conformational Analysis of 3 4 Methylbenzoyl Uridine Derivatives

Advanced Spectroscopic Characterization Techniques

The structural verification of 3-(4-Methylbenzoyl)uridine derivatives relies on a combination of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are indispensable for confirming the chemical structure and purity of these synthesized compounds. tandfonline.comtandfonline.comresearchgate.netscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. In this compound, the acylation at the N3 position causes characteristic shifts in the signals of the pyrimidine (B1678525) ring protons and carbons compared to unsubstituted uridine (B1682114). For instance, the H5 and H6 protons of the uracil (B121893) ring, as well as the anomeric proton (H1') of the ribose sugar, show notable changes in their chemical shifts, confirming the site of modification. researchgate.netscirp.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the C=O stretching of the uracil ring, the newly introduced ester carbonyl group from the benzoyl moiety, and the C-N bonds within the heterocyclic ring.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the derivative, confirming its elemental composition.

Table 1: Representative NMR Data for Uridine Derivatives This table illustrates the expected chemical shifts based on the analysis of related acylated uridine compounds. researchgate.net

Proton/Carbon Typical ¹H NMR Chemical Shift (ppm) Typical ¹³C NMR Chemical Shift (ppm)
Uracil Ring
H-5~5.8~102.5
H-6~7.9~141.0
C-2-~151.0
C-4-~163.0
Ribose Moiety
H-1'~5.9~88.0
H-2'~4.2~74.0
H-3'~4.2~70.0
4-Methylbenzoyl Group
CH₃~2.4~21.5
Aromatic H~7.3 - 7.9~129.0 - 145.0

Investigating Solution Conformations of Uridine Derivatives

The biological activity of nucleoside analogues is intimately linked to their preferred conformation in solution. For uridine derivatives, key conformational features include the pucker of the ribose ring and the orientation of the base relative to the sugar, defined by the glycosidic torsion angle. researchgate.netcdnsciencepub.com These conformations are often studied using techniques like Circular Dichroism (CD) and specific NMR experiments, such as the Nuclear Overhauser Effect (NOE). nih.gov

The ribose ring in nucleosides typically exists in a dynamic equilibrium between two major puckered conformations: C2'-endo (S-type) and C3'-endo (N-type). The distribution between these states can be influenced by substituents on the sugar or the base. nih.gov For uridine derivatives, a slight preference for the C3'-endo conformer is often observed. nih.gov

Determinants of Nucleoside Syn/Anti Conformation

The rotation around the N-glycosidic bond (N1-C1') determines the relative orientation of the pyrimidine base and the ribose sugar. Two main conformations are possible: anti and syn. nih.gov

Anti Conformation: The bulkier part of the base (the C6-C5-C4=O portion) is positioned away from the sugar ring. This is generally the more favored conformation for pyrimidine nucleosides due to lower steric hindrance. nih.govproteopedia.org

Syn Conformation: The base is rotated so that the C2=O group is positioned over the ribose ring. This conformation is typically less stable for pyrimidines because of steric clashes between the oxygen at C2 and protons on the sugar moiety. proteopedia.orgnih.gov

The equilibrium between syn and anti conformers is governed by a combination of steric and electronic factors, including potential intramolecular hydrogen bonding. researchgate.netcdnsciencepub.com While purine (B94841) nucleosides can readily interconvert between syn and anti forms, pyrimidine derivatives like uridine strongly prefer the anti state. nih.govnih.gov The presence of a substituent at the N3 position, such as the 4-methylbenzoyl group, is not expected to dramatically alter this intrinsic preference, as the primary steric interactions involving the C2 position remain. nih.gov

Table 2: Factors Influencing Syn/Anti Conformation in Pyrimidine Nucleosides

Factor Influence on Conformation Reason
Steric Hindrance Favors antiThe C2=O group of the pyrimidine base sterically clashes with the ribose ring in the syn conformation. proteopedia.org
Substitution at C6 Can favor synA bulky substituent at the C6 position can create steric repulsion with the ribose, making the anti form less stable.
Intramolecular H-Bonding Can stabilize synA hydrogen bond between the base (e.g., N3-H) and the 5'-OH group of the sugar can lock the syn conformation. nih.gov
Solvent Effects Can shift equilibriumThe polarity and hydrogen-bonding capacity of the solvent can influence the stability of different conformers. researchgate.netcdnsciencepub.com

Influence of Glycosidic Linkage on Uridine Conformation

This is in contrast to C-glycosides, such as pseudouridine (B1679824), where a C-C bond connects the base and sugar. Pseudouridine exhibits enhanced rotational freedom and different conformational preferences compared to uridine. mdpi.com Studies comparing N-glycosides and C-glycosides have shown that the type of linkage is a more decisive factor for the syn/anti distribution than the specific nature of side chains attached to the N3 position. nih.gov Therefore, despite the presence of the 3-(4-methylbenzoyl) group, the conformational behavior of this derivative is fundamentally dictated by its inherent N-glycosidic linkage. The binding of uridine analogues to enzymes can also be highly dependent on the conformation around the N-glycosidic bond, with some enzymes specifically recognizing the syn form. nih.gov

Solid-State Structural Analysis (e.g., X-ray Crystallography)

While solution-state studies reveal the dynamic conformational preferences of a molecule, solid-state analysis provides a static, high-resolution snapshot of its structure. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

Although a specific crystal structure for this compound is not publicly available, analysis of related acylated nucleosides provides valuable insights. For example, X-ray crystallographic analysis of N-acetyluracil definitively established the site of acetylation and the resulting molecular geometry. nih.gov Similarly, studies on other uridine derivatives have used X-ray diffraction to unambiguously assign the configuration of newly created stereocenters. acs.org

In the solid state, the conformation of this compound would be influenced by crystal packing forces, such as hydrogen bonding and π-stacking interactions. These forces can "lock" the molecule into a single conformation, which may or may not be the most stable conformer in solution. A crystallographic study would precisely define the ribose pucker, the glycosidic torsion angle (χ), and the orientation of the 4-methylbenzoyl group relative to the rest of the molecule.

Table 3: Typical Information Obtained from X-ray Crystallography of Nucleoside Derivatives

Parameter Description Significance
Space Group & Unit Cell Describes the crystal's symmetry and dimensions.Fundamental data for defining the crystal lattice.
Bond Lengths & Angles Precise measurement of distances and angles between atoms.Confirms the covalent structure and identifies any strain.
Torsion Angles (e.g., χ) Defines the rotation around specific bonds, like the glycosidic bond.Determines the syn or anti conformation in the solid state.
Ribose Pucker (P) Quantifies the puckering of the furanose ring (e.g., C2'-endo, C3'-endo).Defines the sugar conformation. nih.gov
Intermolecular Interactions Identifies hydrogen bonds, van der Waals forces, and π-stacking.Explains how molecules are arranged in the crystal lattice.

Mechanistic Investigations of Biological Activities for 3 4 Methylbenzoyl Uridine

Molecular Mechanisms of Action as a Nucleoside Analog

As a derivative of uridine (B1682114), 3-(4-Methylbenzoyl)uridine is classified as a nucleoside analog. These molecules mimic natural nucleosides and can interfere with cellular processes that rely on them.

The primary mechanism by which many nucleoside analogs exert their biological effects is through the disruption of nucleic acid synthesis. Research on compounds structurally similar to this compound, such as other synthetic uridine derivatives, suggests that they can inhibit viral replication by interfering with the synthesis of viral genetic material. These analogs can be incorporated into growing DNA or RNA chains, leading to chain termination, or they can inhibit the enzymes essential for nucleic acid synthesis, such as polymerases.

For instance, the related compound 2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine has been noted for its potential to inhibit viral replication through interference with nucleic acid synthesis. While direct studies on this compound are limited, it is hypothesized that it may follow a similar pathway. The modification with the 4-methylbenzoyl group could influence its recognition and interaction with viral polymerases or other enzymes involved in nucleotide metabolism.

Table 1: Investigated Mechanisms of Related Uridine Analogs

Compound/Analog ClassInvestigated MechanismTarget Pathway
Uridine AnalogsInhibition of viral replicationNucleic Acid Synthesis
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridineInterference with nucleic acid synthesisViral Replication

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unnecessary cells. Some nucleoside analogs have been found to induce apoptosis, contributing to their therapeutic effects, particularly in cancer. The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of caspases, which are the executioners of cell death.

Interference with Nucleic Acid Synthesis Pathways

Research into Antiviral Mechanisms

The antiviral potential of uridine derivatives has been a significant area of research. These compounds often target viral polymerases, enzymes critical for the replication of viral genomes. By acting as a competitive inhibitor or a chain terminator, a nucleoside analog can effectively halt the proliferation of the virus.

Research into various uridine analogs has demonstrated activity against a range of viruses. For example, modifications at different positions of the uridine molecule have been shown to enhance antiviral efficacy. While direct mechanistic studies on the antiviral action of this compound are limited, its structural similarity to other antivirally active nucleosides suggests it may function by inhibiting viral enzymes essential for replication.

Research into Antitumor Mechanisms

The search for novel anticancer agents has led to the investigation of numerous nucleoside analogs. The primary antitumor mechanism of these compounds often involves the inhibition of DNA and RNA synthesis in rapidly dividing cancer cells, leading to cell death. Some uridine esters have shown cytotoxic properties against certain cancer cell lines.

The antitumor activity of nucleoside analogs can also be mediated through the induction of apoptosis. By causing irreparable damage to the nucleic acids of cancer cells, these compounds can trigger the cell's self-destruction program. While specific research into the antitumor mechanisms of this compound is not extensively documented, its classification as a nucleoside analog suggests that its potential cytotoxic effects against tumor cells would likely involve interference with nucleic acid synthesis and the induction of apoptosis.

Research into Antimicrobial Mechanisms

Some uridine esters have demonstrated promising antimicrobial properties, particularly against fungal pathogens. The proposed mechanism for some uridine derivatives involves interaction with the lipid-like structures of bacterial membranes. The acyl chains of these molecules may engage in hydrophobic interactions, leading to a loss of membrane permeability and subsequent bacterial death.

In vitro studies on various uridine esters have shown a range of antibacterial and antifungal activities. For example, certain derivatives have exhibited moderate to good activity against both human and plant pathogens. Although direct mechanistic studies on this compound as an antimicrobial agent are not widely available, it is plausible that its 4-methylbenzoyl group could facilitate interactions with microbial cell membranes or inhibit essential microbial enzymes, contributing to an antimicrobial effect.

Structure Activity Relationship Sar Studies of 3 4 Methylbenzoyl Uridine and Its Analogs

Methodologies for SAR Elucidation in Nucleoside Chemistry

The elucidation of SAR in nucleoside chemistry employs a variety of sophisticated methodologies to correlate structural features with biological outcomes. These techniques range from traditional synthetic chemistry approaches to advanced computational modeling.

Synthetic and Chemical Methodologies:

Systematic Modification: A primary strategy involves the systematic synthesis of analogs with modifications at specific positions of the nucleoside scaffold. This includes alterations to the nucleobase, the sugar moiety, and phosphate (B84403) groups. mdpi.comresearchgate.net For instance, different acyl chains or aromatic groups can be introduced to the uridine (B1682114) structure to assess their impact on biological activity. mdpi.comtandfonline.com

Solid-Phase Synthesis: Automated solid-phase synthesis is a powerful tool for rapidly generating libraries of oligonucleotides and their analogs, facilitating high-throughput screening and SAR analysis. ugent.be

Multicomponent Reactions: Reactions like the Ugi and Biginelli reactions allow for the efficient assembly of complex nucleoside derivatives from multiple starting materials, enabling the exploration of diverse chemical space. semanticscholar.org

Computational and Analytical Techniques:

Molecular Docking and Modeling: Computational methods such as molecular docking are used to predict the binding orientation and affinity of nucleoside analogs within the active site of a target protein. nih.gov This helps in understanding the structural basis of activity and guiding the design of new, more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. thieme-connect.de

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for the structural characterization and elucidation of modified nucleosides in complex biological samples. creative-proteomics.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of nucleoside analogs and their interactions with target macromolecules over time, helping to understand binding stability and conformational changes. mdpi.comnih.gov

Interactive Table: Methodologies for SAR Elucidation

Methodology Description Application in Nucleoside Chemistry
Systematic Modification Stepwise alteration of the chemical structure to observe changes in biological activity. Synthesis of various acylated and substituted uridine derivatives. mdpi.comtandfonline.com
Solid-Phase Synthesis Automated synthesis of molecules on a solid support for rapid library generation. High-throughput synthesis of oligonucleotide analogs. ugent.be
Molecular Docking Computational prediction of the preferred binding mode of a ligand to a receptor. Predicting the interaction of nucleoside analogs with viral polymerases. nih.gov
QSAR Statistical models relating chemical structure to biological activity. Developing predictive models for the activity of nucleoside analogs. thieme-connect.de
Mass Spectrometry Analytical technique to measure the mass-to-charge ratio of ions. Structural identification of novel nucleoside derivatives. creative-proteomics.com

| MD Simulations | Computer simulation of the physical movements of atoms and molecules. | Assessing the stability of ligand-protein complexes. mdpi.com |

Impact of the 4-Methylbenzoyl Moiety on Biological Activity

In a study on 4-amino-5-benzoyl-N-phenyl-2-(substituted-amino)-1H-pyrrole-3-carbothioamide derivatives, the presence of a 4-methylbenzoyl moiety in the 2-amino group resulted in compounds with IC50 values in the low micromolar range against RNase H activity. mdpi.com Specifically, most of these derivatives exhibited IC50 values between 6 and 8 μM. mdpi.com However, replacing the 4-methylbenzoyl group with a 4-methoxybenzoyl group led to a decrease in RNase H inhibition, highlighting the importance of the methyl group at the para position for this specific biological activity. mdpi.com

The stereoselective glycosylation of functionalized benzimidazoles with 3,5-di-O-(4-methylbenzoyl)-2-deoxy-α-L-erythro-pentofuranosyl chloride has been used to synthesize β-L-2'-deoxyribonucleosides. researchgate.net This indicates the utility of the 4-methylbenzoyl group as a protecting group in nucleoside synthesis, which can be later removed to yield the final active compound.

Role of Substituent Position on the Uridine Ring

The position of substituents on the uridine ring is a critical determinant of biological activity. Modifications at different positions can alter the molecule's ability to interact with target enzymes and can influence its metabolic stability.

C-5 Position: The C-5 position of the pyrimidine (B1678525) ring is a common site for modification to enhance biological activity. mostwiedzy.pl The introduction of various substituents at this position, such as alkyl, halogen, or aromatic groups, has been shown to modulate the antiviral and anticancer properties of uridine derivatives. mostwiedzy.plresearchgate.net For example, 5-substituted 2'-deoxyuridines have shown significant activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). researchgate.net The electronic properties of the substituent at C-5 can also influence the acidity of the N3H proton, which is important for the accuracy of codon reading by tRNA. oup.com

N-3 Position: The N-3 position of the uracil (B121893) base is another site where modifications can impact biological function. The introduction of a 3-(4-methylbenzoyl) group, as in the titular compound, directly affects the hydrogen bonding capabilities of this position. In some cases, substitution at the N-3 position can shift the antimetabolic activity of a compound. For instance, the introduction of a fluorine atom at C3 of 3-deazauridine (B583639) alters its inhibitory target from CTP synthetase to orotidylate decarboxylase. creative-proteomics.com

The following table summarizes the effects of substituent position on the biological activity of uridine analogs:

Interactive Table: Impact of Substituent Position on Uridine Activity

Position Type of Substituent Effect on Biological Activity
C-5 Halogen, Alkyl, Aryl Modulates antiviral and anticancer activity. mostwiedzy.plresearchgate.net

| N-3 | Acyl, Alkyl | Alters hydrogen bonding and can shift metabolic targets. creative-proteomics.com |

Effects of Sugar Moiety Modifications on Activity Profiles

Modifications to the sugar moiety of nucleosides play a crucial role in determining their biological activity, conformation, and stability. researchgate.netnih.gov These alterations can influence the nucleoside's ability to be recognized and processed by cellular kinases and polymerases.

2'-Position Modifications: The 2'-position of the ribose sugar is a key target for modification. The presence of a 2'-methyl group can alter the sugar's conformation, which may prevent the binding of subsequent nucleotides to an enzyme's active site. nih.gov For example, 2'-methyl analogues have shown promise as inhibitors of the hepatitis C virus (HCV). nih.gov Conversely, replacing the 2'-hydroxyl group with a 2'-fluoro group in uridine nucleosides can result in a poor substrate for both dengue virus and human mitochondrial RNA polymerases. nih.gov

3'-Position Modifications: Alterations at the 3'-position can also have profound effects. For instance, replacing the 3'-hydrogen with a methyl group in adenosine (B11128) analogues has been shown to increase activity at adenosine receptors. nih.gov

4'-Position Modifications: The 4'-position is another site for strategic modifications. The introduction of a 4'-fluoro group into uridine was found not to negatively impact the inhibition of dengue virus polymerase while reducing its uptake by mitochondrial RNA polymerase, suggesting a potential for improved selectivity. nih.gov 4'-methyl modifications have also been explored for their potential as anticancer and antiviral therapeutics. nih.gov

Conformational Rigidity: Fixing the sugar pucker into a specific conformation, such as a Northern or Southern conformation, can have a significant impact on biological activity. acs.org For example, a thymidine (B127349) analogue with a fixed Northern conformation showed potent anti-herpetic activity. acs.org

The stability of modified nucleosides can also be highly dependent on the substituents on the ribose hydroxyl groups. For instance, protecting groups on 2'-, 3'-, and 5'-hydroxyls of 4'-fluoro-uridine derivatives rendered them more resistant to fluoride (B91410) elimination. rsc.org

Interactive Table: Effects of Sugar Moiety Modifications

Position Modification Impact on Activity/Properties
2' -CH3 Can act as a non-obligate chain terminator. nih.gov
2' -F May result in a poor substrate for viral polymerases. nih.gov
3' -CH3 Can increase activity at certain receptors. nih.gov
4' -F May improve selectivity by reducing off-target effects. nih.gov

| Fixed Pucker | N/A | Can lead to highly potent and specific biological activity. acs.org |

Correlations between Acyl Chain and Aromatic Substitutions and Bioactivity

The nature of acyl chains and aromatic substitutions on uridine derivatives significantly influences their biological activity, often by altering their lipophilicity and interactions with biological targets.

Acyl Chain Length: Studies have shown that the introduction of aliphatic acyl chains can enhance the biological activity of uridine. mdpi.comtandfonline.com For example, the addition of acyl chains such as decanoyl and lauroyl groups to uridine derivatives has been found to improve their antimicrobial properties. tandfonline.com This is often attributed to increased hydrophobic interactions with bacterial membranes, leading to a loss of membrane permeability. mdpi.com A structure-activity relationship investigation indicated that specific acyl chains, such as CH3(CH2)10CO-, were particularly effective against certain bacterial and fungal pathogens when combined with deoxyribose. mdpi.comnih.gov

Aromatic Substitutions: The introduction of aromatic rings, such as benzoyl derivatives, has also been shown to increase the biological activity of uridine analogs, in some cases showing better values than aliphatic chain substituents in antifungal and anticarcinogenic assays. mdpi.comtandfonline.com For instance, benzoyl derivatives of uridine have demonstrated improved antifungal and antibacterial activities. tandfonline.com The presence of a cinnamoyl group in a uridine derivative led to the highest antifungal and antibacterial activities in one study. tandfonline.com Another SAR study found that an ethylbenzoyl group (C2H5C6H4CO-) was effective against tested pathogens. mdpi.comnih.gov

In general, the incorporation of both aliphatic and aromatic groups into the uridine structure has been a successful strategy for increasing their biological activity. mdpi.comtandfonline.com The choice between an aliphatic chain and an aromatic ring, as well as the specific nature of that group, can be tailored to optimize activity against different biological targets.

Interactive Table: Correlation of Acyl/Aromatic Groups with Bioactivity

Substituent Type Specific Example Observed Biological Effect
Aliphatic Acyl Chain Decanoyl, Lauroyl, Palmitoyl Enhanced antibacterial and antimicrobial activity. mdpi.comtandfonline.com

| Aromatic Group | Benzoyl, Cinnamoyl, Ethylbenzoyl | Increased antifungal, antibacterial, and anticarcinogenic activity. mdpi.comtandfonline.comnih.gov |

Computational and Theoretical Approaches in the Study of 3 4 Methylbenzoyl Uridine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. researchgate.net This method is crucial for understanding the fundamental mechanisms of ligand-receptor interactions by estimating the binding affinity and identifying key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. physchemres.orgnih.govnih.gov

In the study of 3-(4-Methylbenzoyl)uridine, molecular docking simulations can elucidate how the compound interacts with potential biological targets. For instance, uridine (B1682114) derivatives have been studied as potential inhibitors of viral enzymes or kinases. physchemres.orgebi.ac.uk Docking simulations would place this compound into the active site of a target protein, and a scoring function would calculate its binding energy, which is an indicator of binding strength. nih.gov Lower binding energies typically suggest a more stable and favorable interaction. nih.gov

The results can reveal which amino acid residues in the receptor's binding pocket interact with specific parts of the ligand, such as the 4-methylbenzoyl group or the uridine moiety. This information is vital for structure-activity relationship (SAR) studies, helping to optimize the ligand's structure for improved potency and selectivity. plos.org

Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValueInteracting ResiduesInteraction Type
Binding Energy-7.5 kcal/molVAL-85, LEU-134Hydrophobic
Hydrogen Bonds2LYS-87, ASP-145H-Bond
Electrostatic Interactions-GLU-91Electrostatic

This table is illustrative, showing typical data generated from a molecular docking simulation. The values are hypothetical and serve to demonstrate the type of insights gained from such studies.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govmdpi.com This technique is used to assess the conformational stability of the ligand within the binding site and to analyze the dynamics of the binding process itself. nih.govnih.gov

MD simulations can also provide a more refined calculation of binding free energy and reveal important information about the role of water molecules in mediating ligand-receptor interactions. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Stability Metrics

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)System Stability
0-10Fluctuating (0.5 - 2.0)Fluctuating (0.8 - 1.5)System is equilibrating
10-50Stable (~1.8 ± 0.3)Stable (~1.5 ± 0.2)Complex is stable
50-100Stable (~1.9 ± 0.3)Stable (~1.6 ± 0.2)Complex remains stable

This table is a conceptual representation of RMSD data from an MD simulation, demonstrating how stability is assessed over time. RMSD values indicate the deviation from a reference structure.

Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nrel.govepstem.net These methods provide detailed information about a molecule's three-dimensional geometry, electron distribution, and orbital energies, which are fundamental to its chemical reactivity and interactions. researchgate.netnih.gov

For this compound, DFT calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. epstem.net This information is invaluable for understanding how the molecule will interact with biological receptors on an electronic level. nrel.gov

Table 3: Hypothetical Quantum Chemical Parameters for this compound Calculated via DFT

ParameterCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical stability and reactivity
Dipole Moment3.8 DebyeMeasures the molecule's overall polarity
Mulliken Atomic ChargesVaries per atomIndicates partial charges on atoms, predicting interaction sites

This table provides an example of parameters derived from DFT calculations. The values are hypothetical and serve to illustrate the electronic properties that can be determined.

In Silico Prediction of Activity Spectra (e.g., PASS)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict the probable biological activities of a drug-like molecule based on its chemical structure. researchgate.net The software compares the structure of the input molecule against a large database of known bioactive compounds and generates a list of potential biological activities, including pharmacological effects, mechanisms of action, and potential toxicity.

The output of a PASS prediction is given as a pair of probabilities for each activity: Pa (probability to be active) and Pi (probability to be inactive). Activities with high Pa values and low Pi values are considered the most likely. For a novel or understudied compound like this compound, PASS can provide initial hypotheses about its biological function, guiding subsequent experimental research. researchgate.net For example, a PASS prediction might suggest potential antiviral, anticancer, or enzyme inhibitory activities, which can then be prioritized for in vitro screening. nih.govnih.gov

Table 4: Sample of a Hypothetical PASS Prediction for this compound

Predicted Biological ActivityPa (Prob. Active)Pi (Prob. Inactive)Interpretation
Kinase Inhibitor0.6500.021Likely to be a kinase inhibitor
Antiviral (RNA Viruses)0.5850.045Possible antiviral activity
Antineoplastic0.4900.078Potential as an anticancer agent
Cytochrome P450 Substrate0.4100.110May be metabolized by CYP enzymes

This table is an illustrative example of results from a PASS prediction. The activities and probabilities are hypothetical, demonstrating how the tool can guide research by suggesting potential biological roles.

Prospective Research Directions and Emerging Applications of 3 4 Methylbenzoyl Uridine

Development of 3-(4-Methylbenzoyl)uridine as a Precursor for Advanced Nucleoside Analogs

The strategic use of protecting groups is fundamental to the multi-step synthesis of complex nucleoside analogs. The 4-methylbenzoyl moiety, whether at the N3 position of the base as in this compound or protecting the hydroxyl groups of the ribose ring, serves as a critical intermediate in the synthesis of more advanced molecules. acs.orgsioc-journal.cn Its presence allows for regioselective modification at other positions of the uridine (B1682114) scaffold, enabling the creation of a diverse library of new chemical entities.

Research has demonstrated that benzoylated ribosides are effective precursors for therapeutically relevant nucleosides. For instance, the intermediate 1,2-di-O-acetyl-5-O-(4-methylbenzoyl)-D-riboside has been successfully used to synthesize a variety of 3'-azido-modified nucleosides, a class of compounds known for their potential biological activities. sioc-journal.cn Similarly, precursors like 2'-deoxy-3',5'-di-O-(4-methylbenzoyl)uridine facilitate modifications at the nucleobase, leading to analogs with potential as antiviral or anticancer agents. acs.orgmedchemexpress.com The development of analogs can involve alterations to the sugar, such as introducing azido (B1232118) or fluoro groups, or modifications to the pyrimidine (B1678525) base. mdpi.comnih.gov The initial this compound structure can thus be seen as a gateway to a multitude of derivatives designed for enhanced efficacy and target specificity.

Precursor TypeSynthetic Target/ModificationPotential Therapeutic ApplicationReference
N3-Benzoylated UridinesModification at sugar moiety (e.g., 2', 3', 5' positions)Antiviral, Anticancer mdpi.com
O-Benzoylated RibosidesIntroduction of azido groups (e.g., 3'-azidouridine)Antiviral, Antineoplastic sioc-journal.cn
Di-O-(4-methylbenzoyl) DeoxyuridinesSelective deprotection and further functionalizationAntiviral acs.org
Benzoylated Purine (B94841) PrecursorsSynthesis of purine nucleoside analogsAntitumor medchemexpress.commedchemexpress.com

Integration of Synthetic and Computational Methodologies for Rational Design

The design of novel nucleoside analogs has been significantly accelerated by the synergy between synthetic chemistry and computational modeling. physchemres.org This integrated approach allows for the rational design of molecules with optimized properties, saving considerable time and resources by prioritizing the most promising candidates for synthesis and biological testing.

Computational techniques play a pivotal role in this process. physchemres.orgtandfonline.com

Density Functional Theory (DFT): This quantum mechanical method is widely used to calculate the thermodynamic and physicochemical properties of newly designed uridine derivatives, providing insights into their stability and reactivity. physchemres.orgtandfonline.com

Molecular Docking: This technique predicts the binding orientation and affinity of a ligand to its biological target, such as a viral enzyme or a protein receptor. tandfonline.combibliomed.org Studies on uridine derivatives have used docking to identify potential inhibitors of targets like the SARS-CoV-2 main protease and fungal lanosterol (B1674476) 14α-demethylase. physchemres.orgbibliomed.org

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time, offering a more realistic assessment of the binding interaction under physiological conditions. nih.govtandfonline.com

Property Prediction: Computational tools are also used to predict pharmacokinetic properties (ADME/T: Absorption, Distribution, Metabolism, Excretion, Toxicity) and lipophilicity (logP). bibliomed.orgtandfonline.com These predictions can be correlated with experimental data, such as lipophilicity measured by reversed-phase thin-layer chromatography (RP-TLC), to build more accurate predictive models. tandfonline.com

MethodologyPurpose in Nucleoside Analog DesignExample ApplicationReference
Density Functional Theory (DFT)Calculate thermochemical and electronic properties.Optimizing geometries of acylated uridine derivatives. physchemres.orgtandfonline.com
Molecular DockingPredict binding modes and affinities to protein targets.Screening uridine derivatives against SARS-CoV-2 Mpro or fungal CYP51A1. physchemres.orgtandfonline.combibliomed.org
Molecular Dynamics (MD)Assess stability of the ligand-protein complex.Confirming stable binding of uridine analogs in microbial protein active sites. nih.govtandfonline.com
ADME/T & logP CalculationsPredict pharmacokinetic profiles and drug-likeness.Evaluating synthesized uridine derivatives for favorable properties. bibliomed.orgtandfonline.com
RP-TLCExperimentally determine lipophilicity.Correlating experimental RMw values with calculated logP values. tandfonline.com

Exploration of New Biological Targets and Pathways for Uridine Derivatives

While uridine analogs have a well-established history in antiviral and anticancer therapy, ongoing research is uncovering novel biological targets and pathways where these molecules could exert significant therapeutic effects. nih.gov The chemical versatility of the uridine scaffold allows for the fine-tuning of its structure to interact with a growing list of proteins and nucleic acids.

Emerging research areas include:

Novel Antimicrobial Targets: Beyond conventional applications, uridine derivatives are being designed to inhibit specific microbial enzymes, such as fungal lanosterol 14α-demethylase, which is crucial for ergosterol (B1671047) synthesis. tandfonline.combibliomed.org

Modulation of RNA Biology: The discovery that chemical modifications to nucleosides are widespread in natural RNA molecules has opened up an entirely new field of investigation. cd-genomics.com Modified uridines, such as pseudouridine (B1679824) (Ψ), are integral to the structure and function of various RNAs, influencing processes like splicing, stability, and translation. cd-genomics.comfrontiersin.org This raises the possibility of developing synthetic analogs that either mimic these effects or target the enzymes (e.g., pseudouridine synthases) that install these modifications. frontiersin.orgijbs.com

Interference with Cellular Signaling: Recent studies have linked tRNA modifications at the wobble uridine position directly to the TOR (target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism in eukaryotes. microbialcell.com This suggests that synthetic uridine derivatives could be designed to modulate key signaling cascades within the cell, offering new strategies for diseases characterized by dysregulated cell growth.

Immunomodulation in mRNA Therapeutics: The immunogenicity of in vitro transcribed (IVT) mRNA is a critical factor in its therapeutic application. Research has shown that the chemical identity of uridine within an mRNA sequence can profoundly impact the innate immune response in human cells. nih.gov For example, substituting uridine with modified versions like 5-methoxyuridine (B57755) can increase transgene expression while mitigating inflammatory responses, a key consideration for the development of future mRNA vaccines and therapies. nih.gov

Biological Target / PathwayMechanism of ActionPotential Therapeutic AreaReference
Viral Proteases (e.g., SARS-CoV-2 Mpro)Inhibition of viral replication.Antiviral Therapy physchemres.org
Fungal Enzymes (e.g., Lanosterol 14α-demethylase)Inhibition of ergosterol biosynthesis.Antifungal Therapy tandfonline.combibliomed.org
RNA Modifying Enzymes (e.g., PUS)Altering the modification landscape of cellular RNA.Cancer, Genetic Disorders frontiersin.orgijbs.com
TOR Signaling PathwayInterference with cell growth and proliferation signals.Cancer, Metabolic Diseases microbialcell.com
Innate Immune Receptors (e.g., TLRs)Modulating immune response to therapeutic mRNA.Vaccines, Gene Therapy nih.gov

Methodological Innovations in Nucleoside Chemistry Inspired by Benzoylated Uridines

The challenges associated with the selective modification of polyfunctional molecules like nucleosides have driven significant innovation in synthetic organic chemistry. The use of benzoyl groups, including 4-methylbenzoyl, has been at the heart of many of these advancements, leading to more efficient, selective, and safer synthetic protocols.

Key methodological innovations include:

Novel Reagents: The quest for selectivity has led to the development of new benzoylating agents, such as benzoyl cyanide, which offers a different reactivity profile compared to traditional reagents. nih.gov

Advanced Solvent Systems: A significant breakthrough has been the use of ionic liquids as reaction media for nucleoside modification. nih.gov These solvents have been shown to enable highly selective O-benzoylation of the sugar hydroxyl groups over the N-H groups of the nucleobase, a difficult transformation to achieve in conventional solvents like pyridine (B92270). nih.gov Furthermore, using benzoic anhydride (B1165640) in ionic liquids provides a safer reaction profile by avoiding the formation of toxic byproducts. nih.gov

Selective Protection/Deprotection Strategies: The nuanced differences in the reactivity of the 2', 3', and 5'-hydroxyl groups have been exploited to develop sophisticated methods for selective deacylation. acs.org Procedures using reagents like lithium trifluoroethoxide can selectively remove acyl groups (including 4-methylbenzoyl) from the 2' and 3' positions while leaving the 5'-ester intact. acs.org Conversely, specific methods for the one-step N-benzoylation of uridine and subsequent deprotection under neutral conditions using benzyl (B1604629) alcohol have also been established, adding valuable tools to the synthetic chemist's arsenal. researchgate.net

InnovationDescriptionAdvantageReference
New Benzoylating AgentsUse of reagents like benzoyl cyanide.Provides alternative reactivity for benzoylation reactions. nih.gov
Ionic Liquid MediaPerforming benzoylation in ionic liquids instead of traditional organic solvents.High selectivity for O-benzoylation over N-benzoylation; safer byproducts with benzoic anhydride. nih.gov
Selective DeacylationControlled removal of acyl groups from specific hydroxyl positions on the ribose ring.Allows for precise, multi-step synthesis of complex analogs. acs.org
Neutral De-N-benzoylationRemoval of N-benzoyl groups by heating with benzyl alcohol.Avoids harsh acidic or basic conditions that could damage the nucleoside. researchgate.net

Q & A

Q. What validation criteria are essential when reporting crystallographic data for this compound?

  • Methodology : Adopt IUCr guidelines: R-factor <5%, CCDB deposition (CSD code), and validation via PLATON (check for voids, ADPs). Report hydrogen-bonding networks and torsional angles to confirm the benzoyl group’s orientation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.